molecular formula C19H14ClN3O5 B5409924 2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone

2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone

Cat. No. B5409924
M. Wt: 399.8 g/mol
InChI Key: YKRRCSOQGXOKKP-TWGQIWQCSA-N
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Description

2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone, also known as CNB-001, is a synthetic compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. CNB-001 has been shown to have neuroprotective effects in preclinical studies, making it a promising candidate for the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone is not fully understood, but it is thought to involve multiple pathways. The compound has been shown to modulate the activity of various enzymes and receptors involved in neuronal signaling and inflammation. Additionally, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce oxidative stress and inflammation, which are key contributors to neuronal damage. Additionally, this compound has been shown to improve mitochondrial function, which is important for energy production in neurons. The compound has also been shown to increase the expression of proteins involved in synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize in large quantities, making it suitable for large-scale studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize dosing and treatment regimens.

Future Directions

There are several potential future directions for research on 2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone. One area of interest is the development of novel formulations and delivery methods to improve the compound's bioavailability and efficacy. Additionally, further studies are needed to fully understand the compound's mechanism of action and optimize dosing and treatment regimens. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis involves the use of protecting groups and the formation of key intermediates, which are then coupled to form the final product. The process has been optimized to achieve high yields and purity.

Scientific Research Applications

2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic effects in various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. Preclinical studies have shown that this compound can reduce neuronal damage and improve cognitive function in animal models of these conditions. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

properties

IUPAC Name

2-[(Z)-2-[3-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c20-14-7-4-13(5-8-14)11-28-15-3-1-2-12(10-15)6-9-16-21-18(24)17(23(26)27)19(25)22-16/h1-10H,11H2,(H2,21,22,24,25)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRRCSOQGXOKKP-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C\C3=NC(=C(C(=O)N3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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